molecular formula C14H7Cl2NO2S B4682481 2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid

2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid

Cat. No. B4682481
M. Wt: 324.2 g/mol
InChI Key: WFRWZKICAXLHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid (DCTQA) is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It belongs to the class of quinolinecarboxylic acid derivatives and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of 2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. This compound has also been found to inhibit the activity of AChE, which can lead to increased levels of acetylcholine in the brain. This can improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid in lab experiments are that it is a synthetic compound that is easy to obtain and purify. It has also been extensively studied for its biological activities, which makes it a good candidate for further research. The limitations of using this compound in lab experiments are that its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for research on 2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid. One area of research is the development of this compound derivatives that have improved therapeutic properties. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid has been used extensively in scientific research for its potential therapeutic properties. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial activities. This compound has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2S/c15-12-6-9(13(16)20-12)11-5-8(14(18)19)7-3-1-2-4-10(7)17-11/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRWZKICAXLHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(SC(=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid
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2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid
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2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid
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2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid
Reactant of Route 5
2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid
Reactant of Route 6
2-(2,5-dichloro-3-thienyl)-4-quinolinecarboxylic acid

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